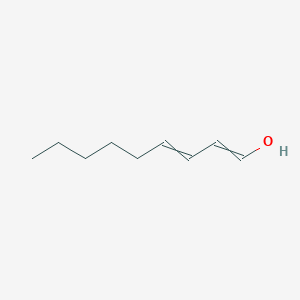
Nona-1,3-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nona-1,3-dien-1-ol is an organic compound with the molecular formula C₉H₁₆O It is a type of alcohol with a conjugated diene structure, meaning it contains two double bonds separated by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nona-1,3-dien-1-ol typically involves the use of conjugated dienes. One common method is the stereoselective synthesis of 1,3-dienes, which can be achieved through various coupling reactions, such as ene–ene coupling, ene–yne coupling, and yne–yne coupling . These reactions often require the use of transition metal catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of efficient catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Nona-1,3-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Nonadienal or nonanoic acid.
Reduction: Nona-1,3-diol.
Substitution: Various substituted nonadienes depending on the reagent used
Aplicaciones Científicas De Investigación
Nona-1,3-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of Nona-1,3-dien-1-ol involves its interaction with various molecular targets and pathways. For example, it can act as a ligand for certain enzymes or receptors, modulating their activity. The conjugated diene structure allows it to participate in various chemical reactions, influencing its biological and chemical properties .
Comparación Con Compuestos Similares
1,8-Nonadien-3-ol: Another diene alcohol with similar structural features but different positional isomerism.
Nona-3,6-dien-1-ol: A compound with double bonds at different positions, leading to different chemical properties.
Uniqueness: Nona-1,3-dien-1-ol is unique due to its specific double bond positions and the resulting chemical reactivity. Its conjugated diene structure provides distinct advantages in certain chemical reactions and applications compared to other similar compounds .
Propiedades
Número CAS |
923973-38-0 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
nona-1,3-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h6-10H,2-5H2,1H3 |
Clave InChI |
SFXXJAXRQPQJJB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CC=CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14188013.png)

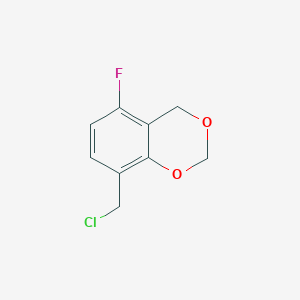
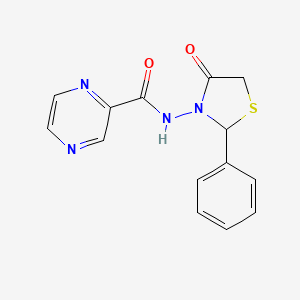
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene](/img/structure/B14188049.png)
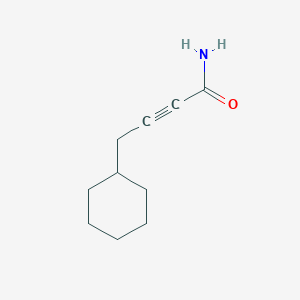
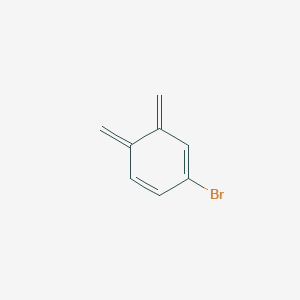

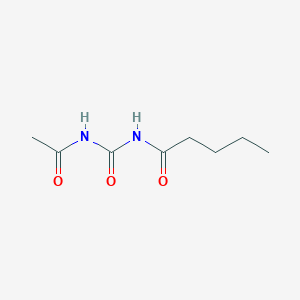


![1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone](/img/structure/B14188094.png)
![6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14188100.png)

